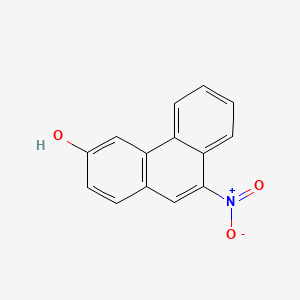

9-(Hydroxy(oxido)amino)-3-phenanthrenol

Description

9-(Hydroxy(oxido)amino)-3-phenanthrenol is a polycyclic aromatic compound featuring a phenanthrene backbone substituted with hydroxyl (-OH) and hydroxy(oxido)amino (-NH(O)OH) groups at positions 3 and 9, respectively. This compound’s structure combines redox-active functional groups with a rigid aromatic framework, making it of interest in coordination chemistry and materials science. The hydroxy(oxido)amino moiety introduces both acidic (hydroxyl) and oxidizing (oxido) properties, which can influence its reactivity and binding behavior.

Properties

CAS No. |

7402-91-7 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

9-nitrophenanthren-3-ol |

InChI |

InChI=1S/C14H9NO3/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8,16H |

InChI Key |

YBIPHTBHFGUBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxy(oxido)amino)-3-phenanthrenol typically involves multi-step organic reactions. One common method includes the oxidation of a precursor phenanthrene derivative using suitable oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxy(oxido)amino)-3-phenanthrenol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the oxidoamino group back to an amino group.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene ring

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum

Major Products Formed

The major products formed from these reactions include various phenanthrene derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

9-(Hydroxy(oxido)amino)-3-phenanthrenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 9-(Hydroxy(oxido)amino)-3-phenanthrenol involves its interaction with various molecular targets. The hydroxy and oxidoamino groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. These interactions can modulate cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analogues

- 9-Hydroxyfluorene (C₁₃H₁₀O): Shares a hydroxyl-substituted aromatic system but lacks the redox-active hydroxy(oxido)amino group. Its reactivity is dominated by phenolic acidity, whereas 9-(Hydroxy(oxido)amino)-3-phenanthrenol may exhibit dual acid-base and redox behavior due to the -NH(O)OH group .

- [178094-69-4] Potassium heptadecafluoro-N-[...]octane-1-sulfonamide: Contains a complex fluorinated sulfonamide with hydroxy(oxido)amino substituents. While structurally distinct, its sulfonamide-oxido group highlights the role of electron-withdrawing substituents in stabilizing oxido ligands, a feature relevant to the target compound’s stability .

Coordination Chemistry Comparisons

- Rhenium Oxido Complexes (e.g., ReV–O bonds): and describe Re–O bond lengths (2.223 Å in trans-oxido ligands) and their sensitivity to ligand trans effects.

- Bidentate Ligands in Dinuclear Complexes: The acetato and oxido bridges in C₃₈H₃₃Cl₅O₃P₂Re₂ () demonstrate how bridging ligands stabilize metal centers. The target compound’s hydroxy(oxido)amino group could act as a bridging ligand in coordination polymers, though its non-metallic backbone limits direct comparison .

Structural and Electronic Properties

Research Findings and Implications

- Electronic Effects: The oxido group in this compound likely delocalizes electron density across the phenanthrene ring, akin to oxido ligands in rhenium complexes (). This could enhance its ability to participate in charge-transfer interactions .

- Synthetic Challenges : The compound’s synthesis may require controlled oxidation of hydroxylamine precursors, similar to methods used for fluorinated sulfonamides (). Steric hindrance from the phenanthrene backbone could complicate functionalization .

- Potential Applications: Its dual functional groups suggest utility in catalysis (as a ligand) or as a redox-active component in organic electronics. However, direct evidence for these applications is absent in the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.